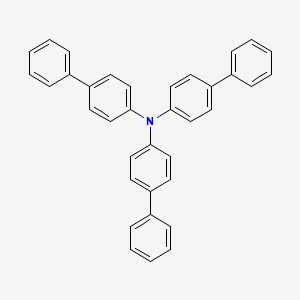

Tri(biphenyl-4-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tri(biphenyl-4-yl)amine is an organic compound that belongs to the class of starburst precursor molecules based on π-electron systems. It is known for its unique properties, including high glass-transition temperatures and its role as a photo- and electro-active amorphous molecular material

Vorbereitungsmethoden

The synthesis of Tri(biphenyl-4-yl)amine typically involves the reaction of biphenyl-4-ylamine with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide, and bases such as potassium carbonate . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tri(biphenyl-4-yl)amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form radical cations, which are potent photooxidants.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tri(biphenyl-4-yl)amine has a wide range of applications in scientific research, including:

Optoelectronics: It is used in the development of light-emitting diodes and dye-sensitized solar cells due to its excellent optoelectronic properties.

Photoredox Catalysis: The compound serves as a potent photooxidant in hole-mediated photoredox catalysis, enabling various synthetic transformations under mild conditions.

Wirkmechanismus

The mechanism by which Tri(biphenyl-4-yl)amine exerts its effects involves its ability to form radical cations upon oxidation. These radical cations are highly reactive and can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include the activation of small organic molecules through single electron transfer mechanisms .

Vergleich Mit ähnlichen Verbindungen

Tri(biphenyl-4-yl)amine can be compared with other similar compounds such as Tri(p-terphenyl-4-yl)amine and tris(para-substituted)biarylamines. These compounds share similar structural features and electronic properties but differ in their specific applications and reactivity. For example, Tri(p-terphenyl-4-yl)amine also exhibits high glass-transition temperatures but may have different photophysical properties .

Biologische Aktivität

Tri(biphenyl-4-yl)amine is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Characteristics

This compound consists of a central amine group attached to three biphenyl units. This structure contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The compound exhibits high thermal stability with a glass transition temperature of approximately 76 °C, indicating its potential utility in various applications where thermal resilience is critical .

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties. The compound has been evaluated for its effects on different cell lines, showing promising results in inhibiting cancer cell proliferation.

Anticancer Activity

A significant study focused on the anticancer effects of this compound derivatives. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while having minimal effects on normal fibroblast cells. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were significantly lower for cancer cells compared to normal cells, highlighting the selective nature of these compounds .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF7 | 15 | 5 |

| This compound | A549 | 20 | 4 |

| Control (Normal Fibroblasts) | HDF | >100 | - |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. However, its efficacy against Gram-negative bacteria was limited .

Case Studies

- Anticancer Study : A recent investigation assessed the effects of this compound on MCF7 and A549 cell lines. The study reported an IC50 value of 15 µM for MCF7 cells, indicating potent anticancer activity. In contrast, normal fibroblasts showed no significant toxicity at concentrations up to 100 µM .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of this compound derivatives against Staphylococcus aureus. The results revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, demonstrating its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

4-phenyl-N,N-bis(4-phenylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORPOZIIMCFMFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593741 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6543-20-0 |

Source

|

| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.